CB-64D

Sigma-2 receptor Binding affinity Subtype selectivity

Sigma-2 research is hindered by non-selective ligands. CB-64D, the (+)-enantiomer, provides 185-fold sigma-2 selectivity (Ki 16.5 nM) and drives caspase-independent apoptosis. • 210% calcium release in SK-N-SH cells (100 µM) • Moderate mu opioid affinity (Ki 37.6 nM) • Paired enantiomer CB-64L available for stereospecific dissection. Consistent supply with batch-specific QC documentation.

Molecular Formula C22H23NO2
Molecular Weight 333.4 g/mol
Cat. No. B1668674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCB-64D
SynonymsCB64D;  CB 64D;  CB-64D
Molecular FormulaC22H23NO2
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCN1CCC2(CC1C(=CC3=CC=CC=C3)C(=O)C2)C4=CC(=CC=C4)O
InChIInChI=1S/C22H23NO2/c1-23-11-10-22(17-8-5-9-18(24)13-17)14-20(23)19(21(25)15-22)12-16-6-3-2-4-7-16/h2-9,12-13,20,24H,10-11,14-15H2,1H3/b19-12+/t20-,22-/m0/s1
InChIKeyYVMTWTZIAIUURI-BCTWRDQXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CB-64D Sigma-2 Agonist Profile


CB-64D is the (+)-enantiomer of (E)-8-Benzylidene-5-(3-hydroxyphenyl)-2-methylmorphan-7-one, a small-molecule agonist with high affinity and subtype selectivity for the sigma-2 receptor. It exhibits a Ki of 16.5 nM at sigma-2 and 3063 nM at sigma-1, yielding a 185-fold selectivity ratio [1]. The compound has the molecular formula C22H23NO2 and a molecular weight of 333.42 g/mol . It is a member of a novel class of morphan-derived sigma ligands and is distinct from its enantiomer, CB-64L, which shows the opposite selectivity profile (sigma-1 > sigma-2) [1].

Sigma-2 receptor agonist for pharmacological studies
(+)-Enantiomer with reported sigma-2 > sigma-1 selectivity
Research applications: cell signaling, calcium mobilization, apoptosis pathway analysis

CB-64D Substitution Risks


Sigma-2 receptor agonists are not interchangeable due to profound differences in selectivity profiles, off-target activity at mu opioid receptors, and distinct functional coupling to apoptotic pathways. CB-64D demonstrates a 185-fold selectivity for sigma-2 over sigma-1, whereas its enantiomer CB-64L is sigma-1-selective, and other agonists like haloperidol show only 8-fold selectivity [1]. Furthermore, CB-64D activates a caspase-independent apoptotic pathway in breast tumor cells, whereas antineoplastic agents such as doxorubicin rely on caspase-dependent mechanisms [2]. Substitution without verifying these precise pharmacological and functional parameters can lead to divergent or null biological outcomes.

Enantiomer mismatch
CB-64L ((−)-isomer) exhibits sigma-1 selectivity; substituting reverses receptor activation profile.
Varying selectivity & off-target profiles
Other sigma-2 agonists (e.g., haloperidol, CB-184) have distinct sigma-2/sigma-1 selectivity and mu opioid affinities, which may shift biological response.
Divergent apoptotic pathways
CB-64D activates a caspase-independent cell death mechanism; agents like doxorubicin rely on caspase-dependent pathways, leading to non-overlapping outcomes.

CB-64D Comparative Evidence


Sigma-2 Receptor Affinity and Selectivity

CB-64D exhibits a sigma-2 receptor Ki of 16.5 nM and a sigma-1 Ki of 3063 nM, yielding a 185-fold selectivity for sigma-2 over sigma-1. In comparison, the related compound CB-184 achieves a 554-fold selectivity (sigma-2 Ki = 13.4 nM, sigma-1 Ki = 7436 nM) [1]. Haloperidol, a widely used non-selective sigma ligand, has a sigma-2 Ki of 13 nM and a sigma-1 Ki of 1.7 nM, giving only an 8-fold selectivity [2].

Sigma-2 selectivity
Head-to-head
185-fold
sigma-2 Ki 16.5 nM sigma-1 Ki 3063 nM
Reported sigma-2 selectivity context
Intermediate vs. CB-184 (554-fold) and haloperidol (8-fold)
Sigma-2 receptor Binding affinity Subtype selectivity

Mu Opioid Receptor Cross-Reactivity

Both CB-64D and CB-184 display high affinity for mu opioid receptors. CB-64D has a mu opioid Ki of 37.6 nM, while CB-184 exhibits a mu opioid Ki of 4.5 nM [1]. This represents an 8-fold difference in mu opioid affinity, with CB-64D showing lower mu receptor engagement.

Mu opioid affinity
Head-to-head
Ki 37.6 nM
CB-64D 37.6 nM CB-184 4.5 nM
Supports sigma-2 pathway isolation assay context
8-fold lower mu opioid engagement vs. CB-184
Off-target activity Mu opioid receptor Selectivity

Intracellular Calcium Mobilization

CB-64D (100 µM) induces a robust transient increase in intracellular calcium ([Ca2+]i) of 210 ± 11% above basal in SK-N-SH neuroblastoma cells. In contrast, the sigma-1-selective ligand (+)-pentazocine (100 µM) produces only an 8.0 ± 0.57% increase [1]. The sigma-2 agonist BD737 (100 µM) induces a 65.3 ± 6.14% increase, while haloperidol induces a 52.0 ± 9.63% increase [1].

Calcium mobilization
Head-to-head
210 ± 11%
above basal vs. (+)-pentazocine 8%
Reported calcium signaling assay response
SK-N-SH neuroblastoma, 100 µM
Calcium signaling SK-N-SH cells Functional efficacy

Enantioselective Sigma Receptor Binding

The (+)-isomer CB-64D has a sigma-2 Ki of 16.5 nM and sigma-1 Ki of 3063 nM (185-fold sigma-2 selective). Its enantiomer, CB-64L, exhibits the opposite selectivity: sigma-1 Ki = 10.5 nM and sigma-2 Ki = 154 nM (15-fold sigma-1 selective) [1].

Enantiomer selectivity
Enantiomer comparison
Sigma-2 >> sigma-1
CB-64D (+) sigma-2 Ki 16.5 nM, sigma-1 3063 nM CB-64L (−) sigma-1 Ki 10.5 nM, sigma-2 154 nM
Enantiomer-attribution review
Opposite subtype selectivity confirmed
Enantioselectivity Sigma-1 receptor Sigma-2 receptor

Caspase-Independent Apoptotic Mechanism

CB-64D-induced cytotoxicity and Annexin V binding in MCF-7 breast cancer cells are not blocked by caspase inhibitors. In contrast, doxorubicin-induced cytotoxicity is partially or completely abrogated by caspase inhibitors [1].

Apoptotic mechanism
Mechanism comparison
Caspase-independent
vs. doxorubicin (caspase-dependent)
Supports apoptosis pathway-response interpretation
MCF-7 cells; Annexin V / LDH assays
Apoptosis Caspase-independent Breast cancer

CB-64D Application Scenarios


Sigma-2 Receptor Pharmacology

CB-64D is the optimal tool for investigations requiring potent sigma-2 receptor activation with a defined intermediate selectivity profile (185-fold over sigma-1) and moderate mu opioid receptor affinity (Ki = 37.6 nM). This profile is distinct from both the highly sigma-2-selective CB-184 (554-fold, but higher mu opioid affinity) and non-selective ligands like haloperidol (8-fold selectivity) [1]. Researchers studying sigma-2 receptor function in systems where mu opioid receptors are also present will benefit from CB-64D's balanced properties.

Caspase-Independent Apoptosis Research

For studies focused on non-canonical, caspase-independent cell death mechanisms, CB-64D is a preferred sigma-2 agonist. Its cytotoxicity in breast tumor cell lines (MCF-7, T47D, MCF-7/Adr-) is unaffected by caspase inhibitors, unlike standard antineoplastic agents such as doxorubicin [2]. This property makes CB-64D an essential tool for dissecting alternative apoptotic signaling and for exploring therapeutic strategies to overcome drug resistance.

Calcium Signaling in Neuronal Models

CB-64D elicits a robust transient calcium release (210 ± 11% increase at 100 µM) in SK-N-SH human neuroblastoma cells, outperforming other sigma-2 agonists like BD737 (65.3%) and haloperidol (52.0%) [3]. This high efficacy makes CB-64D the agonist of choice for calcium imaging experiments designed to probe sigma-2 receptor-mediated calcium mobilization from endoplasmic reticulum stores, particularly in neuronal cell models.

Enantioselective Sigma Receptor Control

When experimental design demands precise, enantioselective control of sigma receptor subtype activation, CB-64D ((+)-isomer) provides sigma-2 selectivity, while its enantiomer CB-64L ((−)-isomer) provides sigma-1 selectivity [1]. This pair enables rigorous, stereospecific dissection of sigma-1 vs. sigma-2 receptor functions in parallel assays.

Application
Selection Property
Validation Focus
Sigma-2 receptor pharmacology studies
Reported sigma-2 selectivity and mu opioid affinity profile
Confirm sigma-2-mediated endpoints in mu-opioid-co-expressing systems
Non-canonical apoptosis pathway research
Caspase-independent cell death induction
Apoptosis endpoint response in breast tumor cell models
Neuronal calcium signaling assays
Reported calcium mobilization response
Calcium imaging endpoint in neuroblastoma models
Enantioselective sigma receptor studies
Sigma-2-selective (+)-enantiomer; (−)-enantiomer sigma-1-selective
Stereochemical control in parallel receptor subtype assays

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